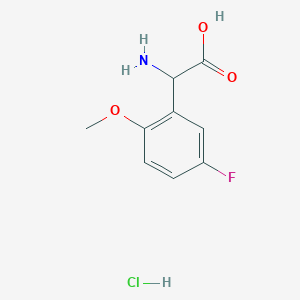

2-Amino-2-(5-fluoro-2-methoxyphenyl)acetic acid hydrochloride

Description

Properties

IUPAC Name |

2-amino-2-(5-fluoro-2-methoxyphenyl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3.ClH/c1-14-7-3-2-5(10)4-6(7)8(11)9(12)13;/h2-4,8H,11H2,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIPXTFXELOFVEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(5-fluoro-2-methoxyphenyl)acetic acid hydrochloride typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 5-fluoro-2-methoxybenzaldehyde.

Formation of the Intermediate: The aldehyde undergoes a Strecker synthesis reaction with ammonium chloride and potassium cyanide to form 2-amino-2-(5-fluoro-2-methoxyphenyl)acetonitrile.

Hydrolysis: The nitrile group is then hydrolyzed under acidic conditions to yield 2-Amino-2-(5-fluoro-2-methoxyphenyl)acetic acid.

Formation of Hydrochloride Salt: Finally, the free acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Strecker synthesis and hydrolysis steps, as well as automated systems for the purification and crystallization of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(5-fluoro-2-methoxyphenyl)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In the realm of chemistry, 2-Amino-2-(5-fluoro-2-methoxyphenyl)acetic acid hydrochloride serves as a building block for synthesizing more complex molecules. Its unique substituents allow for various chemical reactions, such as:

- Oxidation: The amino group can be oxidized to form imines or nitriles.

- Reduction: The carboxylic acid group can be reduced to alcohols.

- Substitution Reactions: The fluorine atom can be replaced with other nucleophiles under specific conditions.

Biology

Biochemically, this compound is investigated for its potential as a biochemical probe . Its structural characteristics enable it to interact with biological macromolecules through hydrogen bonding and modulation of lipophilicity. Such interactions may influence binding affinities and specificities for various biological targets.

Medicine

The therapeutic potential of this compound is being explored in drug development. It has shown promise in:

- Neurological Disorders: Its ability to interact with neurotransmitter systems may lead to new treatments.

- Cancer Research: The compound's structural similarity to natural substrates allows it to inhibit specific enzymes involved in cancer progression .

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing novel materials with enhanced stability or reactivity .

Case Study 1: Drug Development

Research conducted on the neuroprotective effects of this compound revealed its potential in treating conditions like Alzheimer's disease. The study highlighted its ability to cross the blood-brain barrier and interact with neurotransmitter receptors effectively.

Case Study 2: Enzyme Inhibition

A study focused on enzyme inhibition demonstrated that derivatives of this compound could inhibit specific kinases involved in cancer pathways, indicating a pathway for developing targeted cancer therapies.

Mechanism of Action

The mechanism of action of 2-Amino-2-(5-fluoro-2-methoxyphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorine and methoxy groups can modulate the compound’s lipophilicity and electronic properties. These interactions can influence the compound’s binding affinity and specificity for its targets, thereby affecting its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Key structural analogs differ in the type, position, and electronic effects of substituents on the phenyl ring. Below is a comparative analysis:

Table 1: Substituent and Molecular Property Comparison

*Assumed formula based on analogs; †Estimated based on similar compounds.

Functional Group Modifications

(a) Ester vs. Acid Derivatives

- Methyl 2-amino-2-(2-methoxyphenyl)acetate HCl (): The methyl ester group increases lipophilicity, favoring membrane permeability but requiring hydrolysis for activation .

- tert-Butyl 2-amino-2-(4-fluorophenyl)acetate (): Bulky tert-butyl esters enhance stability during synthesis but reduce aqueous solubility .

(b) Stereochemical Variations

- (R)-2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid HCl (): Enantiomeric purity (R-configuration) is critical for chiral drug activity, as seen in kinase inhibitors or antibiotics .

Aliphatic vs. Aromatic Backbones

- 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid HCl (): Replacement of the phenyl ring with a difluorocyclohexane introduces conformational flexibility and altered solubility profiles .

- 2-Amino-2-(cyclohex-1-en-1-yl)acetic acid HCl (): The cyclohexene ring’s unsaturation may influence π-π stacking interactions in target binding .

Hybrid Structures with Additional Functional Groups

Biological Activity

2-Amino-2-(5-fluoro-2-methoxyphenyl)acetic acid hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound features a unique structure that includes an amino group, a fluorine atom, and a methoxy group attached to a phenyl ring. These functional groups contribute to its biological activity by influencing lipophilicity, binding affinity, and interaction with biological targets.

The mechanism of action of this compound involves:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules.

- Modulation of Lipophilicity : The fluorine and methoxy groups enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.

- Enzyme Interaction : The compound has been explored for its potential to inhibit specific enzymes due to its structural similarity to natural substrates, which may modulate various biochemical pathways.

Therapeutic Applications

Research indicates that this compound may have potential therapeutic applications in:

- Neurological Disorders : Its ability to interact with neurotransmitter systems suggests possible use in treating conditions like depression or anxiety.

- Cancer Treatment : Preliminary studies have shown that it can inhibit tumor growth in specific cancer cell lines, making it a candidate for further investigation in oncology .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on purine nucleoside phosphorylase (PNP), an enzyme implicated in T-cell malignancies. In vitro studies demonstrated low nanomolar IC50 values against human PNP and Mycobacterium tuberculosis PNP, indicating high potency and selectivity .

Case Studies

-

Study on PNP Inhibition :

- Objective : Evaluate the inhibitory effect on PNP.

- Methodology : Compounds were synthesized and tested against various cancer cell lines.

- Findings : The strongest inhibitors exhibited IC50 values as low as 19 nM for human PNP, indicating significant potential for therapeutic applications in T-cell malignancies .

-

Neuroprotective Effects :

- Objective : Investigate the neuroprotective properties of the compound.

- Methodology : Animal models were used to assess behavioral changes following administration.

- Findings : Results suggested that the compound may reduce anxiety-like behaviors, highlighting its potential as an anxiolytic agent.

Data Summary

| Study Focus | IC50 Values (nM) | Cell Lines Tested | Therapeutic Potential |

|---|---|---|---|

| PNP Inhibition | 19 (human), 4 (Mt) | T-lymphoblastic cell lines | Cancer treatment |

| Neuroprotective Effects | Not specified | Animal models | Neurological disorders |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-Amino-2-(5-fluoro-2-methoxyphenyl)acetic acid hydrochloride, and how can purity be ensured?

- Methodology :

- Retrosynthetic Analysis : Use AI-powered tools (e.g., Template_relevance models) to predict feasible routes, focusing on one-step or minimal-step pathways .

- Purification : Employ recrystallization in polar solvents (e.g., ethanol/water mixtures) and verify purity via HPLC (>95% by area) or LC-MS to detect residual intermediates .

- Quality Control : Monitor melting points (compare with literature values, e.g., 122–125°C for analogous methoxyphenylacetic acids) and use NMR (¹H/¹³C) to confirm structural integrity .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and stability?

- Methodology :

- Structural Confirmation : Combine ¹H NMR (e.g., aromatic protons at δ 6.8–7.2 ppm) and FT-IR (C=O stretch ~1700 cm⁻¹, NH₂ bend ~1600 cm⁻¹) .

- Stability Assessment : Conduct accelerated degradation studies under thermal (40–60°C), photolytic (UV light), and hydrolytic (pH 1–13) conditions, analyzing degradants via UPLC-QTOF .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction mechanisms of this compound?

- Methodology :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, focusing on intermediates like the Schiff base formation between the amino group and ketone .

- Reaction Path Search : Apply ICReDD’s workflow, integrating computation and experimental feedback to refine conditions (e.g., solvent polarity, catalyst loading) and minimize side products .

- Kinetic Modeling : Perform time-resolved in situ FT-IR or Raman spectroscopy to track reaction progress and validate computational predictions .

Q. How should researchers resolve contradictions in reported physicochemical data (e.g., solubility, melting points)?

- Methodology :

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., heating rate for melting point determination, solvent polarity for solubility tests) .

- Cross-Validation : Compare data across multiple techniques (e.g., DSC for melting point, shake-flask method for solubility) and reference analogous compounds (e.g., 2-methoxyphenylacetic acid derivatives with documented consistency) .

Q. What strategies are effective for studying the compound’s stability under varying experimental conditions?

- Methodology :

- Stress Testing : Expose the compound to oxidative (H₂O₂), thermal (40–80°C), and light (ICH Q1B guidelines) stressors, quantifying degradation via stability-indicating HPLC .

- Excipient Compatibility : Screen with common buffers (phosphate, acetate) and surfactants (Tween-80) using isothermal calorimetry to detect interactions .

Q. How can mechanistic studies elucidate the role of the 5-fluoro and 2-methoxy substituents in reactivity?

- Methodology :

- Isotopic Labeling : Synthesize ¹⁸O-labeled variants to track methoxy group participation in hydrolysis .

- Electron Density Mapping : Use X-ray crystallography or DFT to analyze electronic effects of fluorine on the aromatic ring’s electrophilicity .

Methodological Best Practices

- Data Reproducibility : Document reaction parameters (e.g., stirring rate, inert gas flow) meticulously, as minor variations can significantly impact yields in amino acid derivatives .

- Ethical Compliance : Adhere to institutional guidelines for handling hydrochloride salts (e.g., PPE for corrosive hazards) and avoid non-research applications per regulatory warnings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.